2-(4-biphenylyloxy)-N-(2-ethylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of specific acetic acid derivatives with aromatic amines in the presence of suitable catalysts and conditions. For instance, Sharma et al. (2018) described the synthesis of an anticancer drug involving the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU, showcasing a method that might be adaptable for synthesizing 2-(4-Biphenylyloxy)-N-(2-ethylphenyl)acetamide (Sharma et al., 2018).
Molecular Structure Analysis
The structural elucidation of similar compounds is often achieved through various spectroscopic techniques, including HNMR, LC-MS, and X-ray crystallography. The detailed molecular structure, including bond lengths, angles, and conformational aspects, provides insights into the compound's reactivity and interaction capabilities. For example, the study by Sharma et al. (2018) elaborated on the crystal structure of an analogous compound, highlighting the orthorhombic crystal system and specific intermolecular interactions (Sharma et al., 2018).
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural elucidation of compounds structurally similar to "2-(4-biphenylyloxy)-N-(2-ethylphenyl)acetamide." For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer activity, has been achieved through a specific reaction process. The structural details were confirmed by various spectroscopic techniques and molecular docking analysis targeting the VEGFr receptor, highlighting its potential in cancer research (Sharma et al., 2018).
Chemoselective Acetylation
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been optimized using immobilized lipase. This research provides insights into the synthesis process, optimization parameters, and the mechanism of action, demonstrating the compound's importance in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Biological Activities and Applications
The research on structurally related compounds has explored their potential biological activities, including anticancer, anti-inflammatory, and analgesic activities. For instance, the synthesis of a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed compounds with promising anticancer, anti-inflammatory, and analgesic properties, indicating their therapeutic potential (Rani et al., 2014).
Material Science and Environmental Applications
In material science, the synthesis and application of amorphous Co(OH)2 nanocages as activators for peroxymonosulfate in the degradation of acetaminophen highlight the compound's role in environmental remediation. This study emphasizes the advantages of amorphous materials in catalytic processes and their potential in water treatment to degrade emerging organic contaminants (Qi et al., 2020).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-17-8-6-7-11-21(17)23-22(24)16-25-20-14-12-19(13-15-20)18-9-4-3-5-10-18/h3-15H,2,16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORELYOSJJFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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